1-Phenyl-5-cyanoindole
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Overview
Description
1-Phenyl-5-cyanoindole is a chemical compound belonging to the indole family, which is known for its significant role in various biological and chemical processes. Indole derivatives are prevalent in natural products and pharmaceuticals due to their diverse biological activities
Preparation Methods
The synthesis of 1-Phenyl-5-cyanoindole typically involves several steps, starting with the formation of the indole ring. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The reaction conditions often include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH), yielding the desired indole derivative in good yield . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1-Phenyl-5-cyanoindole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
1-Phenyl-5-cyanoindole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Phenyl-5-cyanoindole involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact mechanism may vary depending on the specific application, but generally, it involves modulation of enzyme activity, receptor binding, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
1-Phenyl-5-cyanoindole can be compared with other indole derivatives such as:
1H-Indole-3-carbaldehyde: Known for its use in the synthesis of various heterocyclic compounds.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: These compounds have shown potent antiviral activity.
Indole-3-acetic acid: A plant hormone involved in growth and development.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives.
Properties
Molecular Formula |
C15H10N2 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
1-phenylindole-5-carbonitrile |
InChI |
InChI=1S/C15H10N2/c16-11-12-6-7-15-13(10-12)8-9-17(15)14-4-2-1-3-5-14/h1-10H |
InChI Key |
KAOWQDOTSXSDQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC3=C2C=CC(=C3)C#N |
Origin of Product |
United States |
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